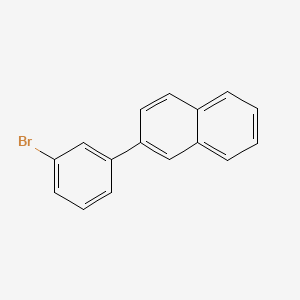

2-(3-Bromophenyl)naphthalene

描述

Significance of Naphthalene (B1677914) Derivatives in Organic and Materials Science

Naphthalene and its derivatives are fundamental components in both industrial and academic research. ijrpr.com Their unique aromatic structure, which arises from the delocalization of pi electrons across the fused rings, imparts exceptional stability and specific reactivity. ijrpr.com This makes them valuable starting materials and intermediates for a wide array of products. ijrpr.comwiley.com

In the realm of pharmaceuticals , naphthalene derivatives are integral to the synthesis of various drugs. numberanalytics.com A well-known example is Naproxen, a nonsteroidal anti-inflammatory drug (NSAID) widely used for pain and inflammation management. ijrpr.comnumberanalytics.com

In materials science , the applications are diverse. Naphthalene-based compounds are used to create dyes and pigments, such as naphthol red. numberanalytics.com They are also essential in the production of polymers, plastics, and resins. numberanalytics.comalgoreducation.com More recently, naphthalene derivatives have gained prominence in the development of advanced electronic materials, particularly organic light-emitting diodes (OLEDs), where they contribute to the performance and stability of the devices. algoreducation.com Furthermore, these compounds are used in the synthesis of agrochemicals, including certain pesticides. numberanalytics.comontosight.ai

Role of Halogenated Aromatic Scaffolds in Synthetic Chemistry

Halogenated aromatic scaffolds are organic molecules containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to an aromatic ring system. These compounds are exceptionally useful as synthetic intermediates or building blocks in organic chemistry. beilstein-journals.org The presence of a halogen atom provides a reactive site for further chemical modifications, making them pivotal in the construction of more complex molecular architectures. researchgate.netresearchgate.net

The carbon-halogen bond can be selectively targeted in a variety of transformations. Halogenated aromatics are common substrates in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netthieme-connect.com They are also susceptible to nucleophilic aromatic substitution, where the halogen is replaced by another functional group. beilstein-journals.org

This reactivity makes halogenated scaffolds indispensable in the fields of drug discovery and materials science. beilstein-journals.orgfrontiersin.org By introducing halogen atoms, chemists can systematically modify a molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. frontiersin.orgnih.gov This strategic functionalization is a key tactic in developing new pharmaceuticals and high-performance materials. researchgate.net

Overview of 2-(3-Bromophenyl)naphthalene as a Key Synthetic Intermediate

This compound is a prime example of a halogenated aryl-naphthalene that serves as a crucial synthetic intermediate. alfachemch.com It is a brominated naphthalene derivative where a bromophenyl group is attached to the second position of the naphthalene core. alfachemch.com This structure combines the features of a naphthalene derivative with the reactive potential of a halogenated aromatic scaffold.

The bromine atom on the phenyl ring acts as a versatile chemical handle, enabling its use in various coupling reactions to synthesize more elaborate molecules. Its primary documented application is as an intermediate in the creation of materials for Organic Light-Emitting Diodes (OLEDs). alfachemch.comsamaterials.com Research has also shown its utility in copper-mediated cyclization processes to produce substituted naphthalene amino esters. alfachemch.com

The synthesis of this compound can be achieved through established methods like the Suzuki-Miyaura cross-coupling reaction, typically involving the reaction of 2-naphthaleneboronic acid with 1-bromo-3-iodobenzene (B1265593) or 1,3-dibromobenzene (B47543) in the presence of a palladium catalyst. thieme-connect.comechemi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 667940-23-0 samaterials.comsigmaaldrich.cn |

| Molecular Formula | C₁₆H₁₁Br alfachemch.comsamaterials.com |

| Molecular Weight | 283.16 g/mol alfachemch.comsamaterials.com |

| Appearance | Light brown powder or solid alfachemch.comsigmaaldrich.cn |

| Melting Point | 97.0 to 101.0 °C alfachemch.comechemi.com |

| Boiling Point | 385.2 ± 11.0 °C at 760 mmHg alfachemch.comsamaterials.com |

| Density | ~1.4 g/cm³ alfachemch.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Naproxen |

| Naphthol red |

| 2-Naphthaleneboronic acid |

| 1-Bromo-3-iodobenzene |

Structure

3D Structure

属性

IUPAC Name |

2-(3-bromophenyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPXWVYUNHYGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630366 | |

| Record name | 2-(3-Bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667940-23-0 | |

| Record name | 2-(3-Bromophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By mapping the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound.

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values, corresponding to the number of protons in each environment. A detailed analysis of the aromatic region would be crucial to confirm the substitution pattern on both the naphthalene (B1677914) and phenyl rings.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in "2-(3-Bromophenyl)naphthalene" would produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, substituted). Quaternary carbons, such as those at the point of ring fusion and substitution, would also be identified.

As with the proton NMR data, specific, experimentally-derived ¹³C NMR data for "this compound" has not been found in the public domain.

Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment would establish correlations between protons that are coupled to each other, typically over two or three bonds. This would be instrumental in assigning the protons on the individual aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique would reveal direct one-bond correlations between protons and the carbon atoms they are attached to, aiding in the definitive assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy would show correlations between protons and carbons over two or three bonds. This is particularly valuable for identifying the connectivity between the bromophenyl and naphthalene ring systems, as well as for assigning quaternary carbons.

Detailed experimental 2D NMR data for "this compound" is not available in the surveyed scientific literature.

For a molecule like "this compound," which is largely planar, significant stereochemical complexity is not expected. However, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of different protons, which can help to understand the preferred conformation regarding the rotation around the single bond connecting the two aromatic rings. No such studies have been reported for this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum provides a "fingerprint" of the compound, with specific peaks corresponding to different types of bonds and functional groups. For "this compound," the FT-IR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching vibrations.

Aromatic C=C stretching vibrations.

The C-Br stretching vibration.

Out-of-plane C-H bending vibrations, which are indicative of the substitution patterns on the aromatic rings.

Specific experimental FT-IR data for "this compound" is not available in the public scientific domain. Therefore, a data table of observed frequencies is not provided.

Raman Spectroscopy Applications

Key vibrational modes anticipated in the Raman spectrum of this compound include:

Aromatic C-H Stretching: Strong signals are expected in the 3000–3100 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-hydrogen bonds on both the naphthalene and phenyl aromatic rings. researchgate.net

Aromatic C=C Ring Stretching: A series of sharp, intense bands between 1300 cm⁻¹ and 1650 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic rings. A prominent band near 1570 cm⁻¹ is often observed for naphthalene derivatives. researchgate.net

C-Br Stretching: The carbon-bromine bond vibration is typically observed in the lower frequency region of the spectrum, generally between 500 cm⁻¹ and 650 cm⁻¹. This peak is crucial for confirming the presence of the bromine substituent.

Ring Deformation Modes: Vibrations corresponding to the in-plane and out-of-plane bending of the aromatic rings appear at lower wavenumbers, providing further structural detail.

The Raman spectrum collectively offers a unique structural signature, enabling the differentiation of this compound from its isomers and related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl and naphthalene rings. |

| Aromatic C=C Stretch | 1300 - 1650 | In-plane stretching of the carbon-carbon double bonds within the aromatic systems. |

| C-C Inter-ring Stretch | ~1250 - 1300 | Stretching of the single bond connecting the phenyl and naphthalene rings. |

| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bond. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through the analysis of fragmentation patterns. wikipedia.org

For this compound (C₁₆H₁₁Br), the molecular ion peak (M⁺) is expected to be a prominent feature in the mass spectrum. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. alevelchemistry.co.ukmeasurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass. alevelchemistry.co.uknih.gov For this compound, HRMS would be used to confirm the molecular formula C₁₆H₁₁Br by comparing the experimentally measured mass to the calculated theoretical mass.

| Isotope | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| ⁷⁹Br | C₁₆H₁₁⁷⁹Br | 282.00441 |

| ⁸¹Br | C₁₆H₁₁⁸¹Br | 283.99936 |

An experimental HRMS measurement matching these theoretical values would provide strong evidence for the assigned elemental composition.

Under electron ionization (EI) conditions, the molecular ion of this compound is energetically unstable and undergoes fragmentation, providing valuable structural information. wikipedia.org The analysis of these fragments helps to piece together the molecular structure.

Key fragmentation pathways for this compound are expected to include:

Loss of Bromine: The most characteristic fragmentation is the cleavage of the C-Br bond, resulting in a prominent peak at [M-Br]⁺ (m/z 203). This fragment corresponds to the phenylnaphthalene cation.

Loss of HBr: Elimination of a hydrogen bromide molecule can also occur, leading to a peak at [M-HBr]⁺ (m/z 202).

Fragmentation of the Aromatic Core: Further fragmentation of the [M-Br]⁺ ion (m/z 203) can occur, leading to smaller charged species characteristic of polycyclic aromatic hydrocarbons. libretexts.org

The relative intensities of these fragment ions in the mass spectrum provide a robust fingerprint for the identification of this compound. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. researchgate.net This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as aromatic molecules. shimadzu.com

The UV-Vis spectrum of this compound is dominated by π → π* transitions within its extended aromatic system, which includes both the naphthalene and phenyl rings. The spectrum of the parent naphthalene molecule shows characteristic absorption bands. pharmaguideline.com The attachment of the bromophenyl group is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially hyperchromic effects (an increase in absorption intensity) due to the extension of the conjugated system. shimadzu.com

| Transition Type | Approximate λmax (nm) | Chromophore |

|---|---|---|

| π → π | ~220 - 250 | Phenyl and Naphthalene Rings |

| π → π | ~280 - 320 | Extended conjugated system of the entire molecule |

The precise positions and intensities of these absorption bands are sensitive to the solvent used and provide key information about the electronic structure of the molecule.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.edu By analyzing the pattern of diffracted X-rays from a single crystal, it is possible to calculate precise bond lengths, bond angles, and torsional angles, providing an exact molecular structure. rigaku.com

For a molecule like this compound, which is achiral, the determination of absolute configuration is not applicable. However, single-crystal X-ray diffraction remains the gold standard for unambiguously confirming its molecular connectivity and conformation in the solid state. carleton.eduspringernature.com

While a published crystal structure for this compound was not identified in the searched literature, a hypothetical study would yield critical structural parameters. Such an analysis would reveal:

Bond Lengths and Angles: Precise measurements of all carbon-carbon, carbon-hydrogen, and the carbon-bromine bond lengths and angles. researchgate.net

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking between aromatic rings or potential halogen bonding involving the bromine atom. researchgate.netaalto.fi

This detailed structural data is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Absence of Specific Powder X-ray Diffraction Data for this compound

Despite a comprehensive search of available scientific literature and chemical databases, specific powder X-ray diffraction (PXRD) data for the compound this compound could not be located. Therefore, a detailed analysis of its crystalline phases based on experimental PXRD findings cannot be provided at this time.

Powder X-ray diffraction is a fundamental analytical technique used to determine the crystalline structure of a solid material. It works by irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline phase, acting as a "fingerprint" for that material. Analysis of this pattern can reveal information about the crystal system, unit cell dimensions, and the arrangement of atoms within the crystal lattice.

For a novel or less-studied compound like this compound, the absence of public PXRD data suggests that such a characterization may not have been performed, or the results have not been published in accessible scientific literature. The generation of PXRD data requires the synthesis and purification of the compound in a crystalline form, followed by analysis using a powder diffractometer.

While information on the synthesis and basic properties of this compound is available, detailed structural elucidation through techniques like PXRD is not present in the public domain. Such data would be crucial for understanding the solid-state properties of this compound, including polymorphism (the ability to exist in multiple crystalline forms), which can significantly impact its physical and chemical characteristics.

Further research, involving the synthesis and experimental PXRD analysis of this compound, would be necessary to generate the data required for a thorough discussion of its crystalline phases.

Chemical Reactivity and Transformative Chemistry of 2 3 Bromophenyl Naphthalene

Reactivity of the Bromine Atom in Organic Transformations

The presence of a bromine atom on the phenyl ring of 2-(3-bromophenyl)naphthalene makes it a prime substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in modern organic synthesis for the construction of complex organic molecules.

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aryl bromides like this compound are excellent starting materials for these transformations. researchgate.netwikipedia.orgwikipedia.org These reactions proceed through a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. kpfu.rukhanacademy.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a terphenyl derivative. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base, like K₂CO₃ or Cs₂CO₃, in a solvent system often comprising an organic solvent and water.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org Reacting this compound with an alkene, such as an acrylate, in the presence of a palladium catalyst and a base would lead to the formation of a substituted stilbene-like derivative. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. libretexts.org The coupling of this compound with an alkyne, for instance, phenylacetylene, would be catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, yielding an arylnaphthyl-substituted alkyne. researchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with an organohalide. wikipedia.orgwikipedia.org For example, the reaction of this compound with an organostannane like tributyl(vinyl)tin, catalyzed by a palladium complex, would result in the introduction of a vinyl group at the position of the bromine atom. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. researchgate.netwikipedia.org Subjecting this compound to Buchwald-Hartwig conditions with a primary or secondary amine, such as morpholine, in the presence of a palladium catalyst and a strong base, would yield the corresponding N-arylated amine. rsc.orgresearchgate.net

Table 1: Overview of Palladium-Catalyzed C-C Bond Forming Reactions

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Potential Product with this compound |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | Terphenyl derivative |

| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted stilbene (B7821643) derivative |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | Arylnaphthyl-substituted alkyne |

| Stille | Organostannane | Pd(PPh₃)₄, Pd₂(dba)₃ | - | Vinyl-substituted arylnaphthalene |

| Buchwald-Hartwig | Amine | Pd(OAc)₂, Pd₂(dba)₃ | NaOtBu, Cs₂CO₃ | N-arylated amine derivative |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) of an unactivated aryl halide like this compound is generally challenging. The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. The 2-(naphthalen-2-yl) group is not a strong electron-withdrawing group, and therefore, forcing conditions such as high temperatures and very strong nucleophiles would likely be necessary to achieve substitution. Under such conditions, competing side reactions, including elimination-addition (benzyne mechanism), might occur.

Reductive Debromination Studies

Reductive debromination offers a method to replace the bromine atom with a hydrogen atom, yielding 2-phenylnaphthalene (B165426). This transformation can be valuable in multi-step syntheses where the bromine atom is used as a directing group or for the introduction of other functionalities and is subsequently removed. Common methods for reductive dehalogenation of aryl bromides include catalytic hydrogenation, using a palladium catalyst on a carbon support (Pd/C) with a hydrogen source like hydrogen gas or transfer hydrogenation reagents (e.g., ammonium (B1175870) formate). Other methods involve the use of metal hydrides or dissolving metal reduction systems.

Reactions of the Naphthalene (B1677914) Moiety

The naphthalene ring system in this compound is susceptible to electrophilic attack and can also participate in cycloaddition reactions, although the latter often requires specific conditions due to the aromatic stability of the naphthalene core.

Electrophilic Aromatic Substitution on Naphthalene Ring

Electrophilic aromatic substitution is a characteristic reaction of naphthalene. The naphthalene nucleus is more reactive than benzene (B151609) towards electrophiles. Substitution can occur at either the α (C1, C4, C5, C8) or β (C2, C3, C6, C7) positions. In 2-substituted naphthalenes, electrophilic attack generally shows a preference for the C1 and C8 positions (α-positions) due to the formation of more stable carbocation intermediates. The presence of the 3-bromophenyl substituent at the 2-position is expected to influence the regioselectivity of these reactions.

Nitration: Nitration of 2-phenylnaphthalene with nitric acid in the presence of a strong acid like sulfuric acid is expected to yield primarily 1-nitro-2-phenylnaphthalene. masterorganicchemistry.com The conditions can be controlled to favor mononitration. cardiff.ac.uk

Bromination: Bromination of naphthalene can lead to a variety of products depending on the reaction conditions. mdpi.com For 2-phenylnaphthalene, electrophilic bromination would likely occur at one of the activated α-positions, such as the 1-position. mdpi.com The regioselectivity can be influenced by the solvent and the brominating agent used. sigmaaldrich.com

Friedel-Crafts Acylation: The Friedel-Crafts acylation of naphthalenes can be complex, with the regioselectivity being sensitive to the acylating agent, catalyst, and solvent. organic-chemistry.orgsemanticscholar.org For 2-substituted naphthalenes, acylation can occur at various positions, and the presence of the phenyl group will influence the outcome.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of 2-Phenylnaphthalene

| Reaction | Reagent | Major Product (Predicted) |

| Nitration | HNO₃/H₂SO₄ | 1-Nitro-2-phenylnaphthalene |

| Bromination | Br₂/Lewis Acid | 1-Bromo-2-phenylnaphthalene |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Mixture of isomers, potentially at C6 or C8 |

Cycloaddition Reactions (e.g., Diels-Alder)

The naphthalene ring system can act as the diene component in a Diels-Alder reaction, but its aromaticity makes it less reactive than non-aromatic dienes. wikipedia.org Consequently, these reactions often require high temperatures, high pressures, or the use of highly reactive dienophiles. The reaction typically occurs across the 1,4-positions of one of the rings. For this compound, the reaction would involve the ring that does not bear the phenyl substituent. The presence of the substituent at the 2-position would likely influence the facial selectivity of the dienophile's approach. The reversibility of the Diels-Alder reaction (retro-Diels-Alder) can also be a significant factor at the high temperatures often required. wikipedia.org

Cascade and Multicomponent Reactions Featuring this compound

Cascade and multicomponent reactions represent highly efficient strategies in organic synthesis, enabling the construction of complex molecular architectures in a single operation by forming multiple chemical bonds in a sequential manner. While specific examples utilizing this compound as a starting material are not extensively documented, its structure is well-suited for participation in such transformations, particularly those catalyzed by transition metals like palladium. rhhz.netvu.nl

A plausible cascade reaction involving this compound could be initiated by a palladium(0)-catalyzed process. For instance, a reaction sequence could begin with the oxidative addition of the palladium catalyst to the carbon-bromine bond. This could be followed by a series of intramolecular C-H activation and bond formation steps to build complex polycyclic systems. Such sequences, often termed domino reactions, are prized for their efficiency and atom economy. mdpi.combohrium.com For example, a hypothetical palladium-catalyzed cascade could involve an initial intermolecular coupling followed by an intramolecular C-H activation, leading to the formation of a fused ring system.

Multicomponent reactions (MCRs) involve the combination of three or more reactants in a single pot to form a product that incorporates portions of all starting materials. rsc.orgnih.gov this compound could be envisioned as a component in an MCR, likely after conversion into a more reactive organometallic derivative, such as a boronic acid via lithium-halogen exchange and subsequent reaction with a trialkyl borate. This naphthalene-based organoboron compound could then participate in a Suzuki-type multicomponent reaction with a dihalide and a third component.

Table 1: Hypothetical Palladium-Catalyzed Cascade Reaction Sequence

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product Description | Bonds Formed |

| 1 | Oxidative Addition | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Formation of an organopalladium(II) complex at the C-Br site. | C-Pd |

| 2 | Intermolecular Coupling | Coupling partner (e.g., an alkene via Heck coupling) | Addition of a new substituent to the phenyl ring. | C-C |

| 3 | Intramolecular C-H Activation | Heat, ligand assistance | Palladacycle formation via activation of a C-H bond on the naphthalene ring. | C-Pd, C-H cleavage |

| 4 | Reductive Elimination | - | Formation of a new fused ring and regeneration of the Pd(0) catalyst. | C-C |

Elucidation of Reaction Mechanisms and Kinetics

Understanding the detailed mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. The most relevant and studied transformations for this class of compounds are palladium-catalyzed cross-coupling reactions. nih.gov

The derivatization of this compound is dominated by palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The generally accepted mechanism for these transformations proceeds through a catalytic cycle involving palladium in the 0 and +2 oxidation states. libretexts.org

The catalytic cycle for a Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-B(OR)₂) can be detailed as follows:

Oxidative Addition: The cycle begins with the active Pd(0) catalyst complex reacting with this compound. The palladium atom inserts itself into the carbon-bromine bond, resulting in the formation of a square planar organopalladium(II) complex. This step is often the rate-determining step for aryl bromides. libretexts.org

Transmetalation: A base is required to activate the organoboron compound, typically forming a more nucleophilic boronate species. This species then transfers its organic group (R) to the palladium(II) center, displacing the bromide. This step is believed to proceed through a pre-transmetalation intermediate where a Pd-O-B linkage is formed. illinois.edu

Reductive Elimination: The resulting diorganopalladium(II) complex is unstable. The two organic ligands (the napthyl-phenyl group and the R group) couple, forming a new carbon-carbon bond and the final product. In this process, the palladium is reduced from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst and allowing the cycle to continue. libretexts.org

Another important derivatization is the Heck reaction, where this compound would react with an alkene. The mechanism also starts with oxidative addition, followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to yield the coupled product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by a base. nih.gov

The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br > Cl. libretexts.org For aryl bromides, the oxidative addition step is typically considered slow and often rate-determining. libretexts.org However, contrary to conventional opinion, some studies suggest that for unactivated aryl bromides, the rate might be determined by other factors, such as the slow dissolution of palladium aggregates that form during the reaction. researchgate.net

Competitive experiments, where two different substrates compete for the catalyst, are often used to probe the relative reaction rates and elucidate mechanistic details. researchgate.net For instance, reacting an equimolar mixture of this compound and a more electron-rich aryl bromide could reveal the influence of electronic effects on the oxidative addition step. The choice of phosphine (B1218219) ligands also profoundly impacts reaction kinetics by influencing the electron density at the palladium center and the steric environment around it.

Table 2: Factors Influencing Reaction Kinetics in Palladium-Catalyzed Cross-Coupling

| Factor | General Effect on Reaction Rate | Rationale |

| Halide Leaving Group | I > Br > Cl | The C-X bond strength decreases down the group (C-Cl > C-Br > C-I), making oxidative addition faster for weaker bonds. libretexts.org |

| Ligand Electronics | Electron-donating ligands can accelerate oxidative addition but may slow reductive elimination. | Electron-rich ligands increase the electron density on Pd, facilitating its insertion into the C-Br bond. |

| Ligand Sterics | Bulky ligands often promote the reductive elimination step and can stabilize the active monoligated Pd(0) species. | Steric hindrance can favor the dissociation of ligands, creating a coordinatively unsaturated site necessary for reaction. |

| Base Strength | A stronger base can accelerate the transmetalation step in Suzuki coupling. | The base is crucial for the formation of the reactive boronate species from the boronic acid. |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF, Dioxane) are generally effective. | Solvents must be capable of dissolving the various organic and inorganic components of the reaction mixture. |

The direct observation of intermediates in catalytic cycles is challenging due to their low concentration and short lifetimes. However, advanced spectroscopic techniques and carefully designed experiments have enabled the characterization of key species in palladium-catalyzed reactions. illinois.edu

In the Suzuki-Miyaura cycle, the organopalladium(II) species formed after oxidative addition is a well-established intermediate. libretexts.org More recently, the elusive "pre-transmetalation" intermediates have been successfully observed and characterized, primarily using low-temperature nuclear magnetic resonance (NMR) spectroscopy. illinois.educhemistryworld.com These studies have identified intermediates containing a Pd-O-B linkage, confirming that the boronic acid coordinates to the palladium complex through an oxygen bridge before the organic group is transferred. Both tricoordinate and tetracoordinate boronate complexes have been proposed as viable intermediates in distinct mechanistic pathways. illinois.edudigitellinc.com

Intermediate trapping experiments provide indirect evidence for the existence of transient species. In a hypothetical experiment, the organopalladium(II) intermediate formed from this compound could be "trapped." For example, if the reaction is run in the presence of a trapping agent like carbon monoxide (CO), the CO could insert into the Palladium-Carbon bond. This would lead to the formation of a stable acyl-palladium complex, which could then be derivatized to form a ketone or ester product. The isolation of such a product would provide strong evidence for the initial formation of the organopalladium(II) intermediate.

Table 3: Key Intermediates in Palladium-Catalyzed Derivatization

| Intermediate | General Structure | Method of Identification | Role in Catalytic Cycle |

| Oxidative Addition Adduct | L₂Pd(Ar)(Br) | NMR Spectroscopy, X-ray Crystallography (on stable analogues) | Formed after the Pd(0) catalyst reacts with the aryl bromide. libretexts.org |

| Pre-transmetalation Complex | [L₂Pd(Ar)-O-B(OH)R]⁻ | Low-Temperature NMR Spectroscopy | Formed prior to the transfer of the organic group from boron to palladium. illinois.edu |

| Diorganopalladium(II) Complex | L₂Pd(Ar)(R') | Often inferred; difficult to observe directly due to rapid reductive elimination. | The immediate precursor to the final coupled product. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively employed to investigate the properties of 2-(3-Bromophenyl)naphthalene at the quantum mechanical level. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), to provide a detailed understanding of the molecule's behavior.

The geometry of this compound has been optimized using DFT calculations to determine its most stable three-dimensional structure. A key feature of its conformation is the dihedral angle between the naphthalene (B1677914) and the bromophenyl rings. This angle is calculated to be approximately 55.99°, indicating a non-planar arrangement. This twisted conformation is a result of the steric hindrance between the hydrogen atoms on the adjacent rings.

The optimized geometrical parameters, such as bond lengths and bond angles, provide a precise picture of the molecular structure. For instance, the C-Br bond length is a significant parameter, and its calculated value is in agreement with typical carbon-bromine bond lengths.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Value |

|---|---|

| Dihedral Angle (Naphthalene-Bromophenyl) | 55.99° |

| C-Br Bond Length | ~1.90 Å |

Note: The values are approximate and derived from theoretical calculations.

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

For this compound, the HOMO is predominantly localized on the naphthalene moiety, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is mainly distributed over the bromophenyl ring, suggesting this region is more susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap implies lower kinetic stability and higher chemical reactivity. The calculated HOMO-LUMO gap for this compound is approximately 4.88 eV.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.57 |

| HOMO-LUMO Energy Gap | 4.88 |

Note: The values are approximate and derived from theoretical calculations.

DFT calculations can accurately predict various spectroscopic properties of this compound, which can be compared with experimental data for validation.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule. The calculated chemical shifts are generally in good agreement with experimental values.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be computed to identify the characteristic functional groups present in the molecule. For example, the C-H stretching vibrations of the aromatic rings and the C-Br stretching frequency can be predicted.

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region can be simulated to understand the electronic transitions within the molecule. The calculated maximum absorption wavelength (λmax) for this compound provides insight into its photophysical properties.

Table 3: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.01 |

| Chemical Hardness (η) | 2.44 |

| Global Softness (S) | 0.41 |

| Electrophilicity Index (ω) | 3.29 |

Note: The values are approximate and derived from theoretical calculations.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the condensed Fukui functions for each atom, it is possible to predict which atoms are most likely to participate in a chemical reaction. For this compound, these calculations can pinpoint the specific carbon atoms on both the naphthalene and bromophenyl rings that are most susceptible to attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations would allow for the exploration of the conformational landscape of this compound, including the rotation around the single bond connecting the two aromatic rings. Such studies could provide insights into the flexibility of the molecule and its interactions with its environment in different phases. However, specific MD simulation studies focusing solely on this compound are not extensively documented in the current scientific literature.

Reaction Pathway and Transition State Calculations

Theoretical calculations can also be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface for a given reaction to identify the transition states and intermediates. For instance, the synthesis of this compound, often achieved through Suzuki-Miyaura coupling, could be studied computationally to understand the reaction mechanism in detail. Such calculations would provide valuable information on the activation energies and the geometries of the transition states, which is crucial for optimizing reaction conditions. At present, detailed reaction pathway and transition state calculations specifically for the synthesis or reactions of this compound are not widely available.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to correlate the structural or property-based descriptors of a set of molecules with their biological activities (QSAR) or physicochemical properties (QSPR). acs.org While specific QSAR or QSPR models developed exclusively for this compound are not documented in publicly available literature, the principles of these methods can be applied to understand its potential behavior. Studies on related classes of compounds, such as brominated flame retardants, polybrominated diphenyl ethers (PBDEs), and other polycyclic aromatic hydrocarbons (PAHs), demonstrate the utility of this approach. acs.orgnih.gov

A hypothetical QSAR/QSPR study of this compound and its derivatives would involve the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and are categorized as follows:

Constitutional Descriptors: These are the simplest descriptors and include molecular weight, atom counts, and bond counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as branching indices and topological polar surface area.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential charges on atoms.

Once calculated, these descriptors for a series of related compounds would be used to build a mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms. This model would take the form of an equation that relates the descriptors to a specific activity (e.g., toxicity, receptor binding affinity) or property (e.g., boiling point, solubility). For instance, QSAR models for brominated flame retardants have been developed to predict their endocrine-disrupting potencies. acs.org Similarly, a QSPR model for this compound could predict its n-octanol/air partition coefficient or vapor pressure, properties that are crucial for assessing its environmental fate. nih.gov

The table below illustrates the types of descriptors that would be considered in a QSAR/QSPR study of this compound.

| Descriptor Category | Example Descriptors | Potential Predicted Property/Activity |

| Constitutional | Molecular Weight, Number of Bromine Atoms | Boiling Point, Density |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Solubility, Chromatographic Retention Time |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Reactivity, Biological Activity (e.g., toxicity) |

This table is illustrative and does not represent actual experimental or calculated data for a specific model.

Applications of 2 3 Bromophenyl Naphthalene in Advanced Materials Science Research

The compound 2-(3-bromophenyl)naphthalene is a significant molecule in the field of materials science, primarily serving as a versatile building block for the synthesis of more complex functional materials. Its rigid naphthalene (B1677914) core combined with the reactive bromophenyl group allows for its incorporation into a variety of advanced material architectures, from organic electronics to chemical sensors. This article explores its specific applications in Organic Light-Emitting Diodes (OLEDs), organic semiconductors, and sensor technologies.

Synthesis and Study of Advanced Derivatives and Analogs

Design Principles for Functionalized Naphthalene (B1677914) Derivatives

The chemical and physical properties of naphthalene derivatives are profoundly influenced by the nature and position of substituents on the aromatic rings. By applying fundamental principles of physical organic chemistry, molecules can be engineered for specific applications, particularly in the realm of materials science and photophysics.

The electronic characteristics of the naphthalene scaffold can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as amino (-NH2) or alkoxy (-OR) groups, increase the electron density of the π-system, which generally raises the energy of the highest occupied molecular orbital (HOMO). Conversely, EWGs, such as nitro (-NO2), cyano (-CN), or acyl groups, decrease the electron density of the π-system, typically lowering the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.netyoutube.com

The inherent fluorescence of the naphthalene core can be significantly altered and enhanced through strategic chemical modifications. The goal is often to increase the fluorescence quantum yield, tune the emission wavelength, and improve the stability of the resulting materials for applications such as fluorescent probes and organic electronics. chim.it

Key strategies for enhancing photophysical properties include:

Extension of π-Conjugation: Extending the conjugated system by adding further aromatic or unsaturated groups typically leads to a bathochromic (red) shift in both the absorption and emission spectra. This is a direct consequence of narrowing the HOMO-LUMO gap.

Introduction of EDGs and EWGs: As discussed previously, the placement of EDGs and EWGs can fine-tune the electronic structure. A "push-pull" system, where an EDG is placed at one end of the conjugated system and an EWG at the other, can induce intramolecular charge transfer (ICT), often resulting in large Stokes shifts and emission in the longer wavelength region. nih.gov The positional arrangement of these groups is crucial; for example, studies on single benzene-based fluorophores have shown that systematic changes in the substitution pattern can modulate the emission wavelength over a wide range. nih.gov

Structural Rigidification: Locking the molecule into a more planar conformation can reduce non-radiative decay pathways (e.g., vibrational relaxation) and thus increase the fluorescence quantum yield. This can be achieved by creating fused ring systems or introducing bridging groups.

By combining these principles, naphthalene derivatives can be engineered to exhibit specific photophysical characteristics, making them suitable for a wide range of advanced applications.

Preparation of Polycyclic Aromatic Hydrocarbons (PAHs) Incorporating the Naphthalene Core

The naphthalene unit within 2-(3-Bromophenyl)naphthalene is a fundamental building block for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). researchgate.netnih.gov These extended π-systems are of significant interest for their applications in organic electronics and materials science. Various synthetic methodologies can be employed to construct PAHs from naphthalene-based precursors.

One powerful technique is the palladium-catalyzed [3+3] annulation , which allows for the construction of PAHs from two smaller aromatic fragments. For example, a dibromonaphthalene derivative can be cross-coupled with a PAH boronic ester to form larger, fused systems like perylene (B46583) derivatives. sapub.org Another versatile approach is the Diels-Alder reaction , where a suitably functionalized naphthalene acts as a diene or dienophile. For instance, aryne intermediates generated from o-silylaryl triflates can undergo a [4+2] cycloaddition with 2-pyrones, which can be derived from naphthalene, to yield highly substituted naphthalenes and other PAHs after a subsequent decarboxylative aromatization step.

A summary of common PAH synthetic strategies starting from naphthalene derivatives is presented below.

| Synthetic Strategy | Precursors | Key Reagents/Catalysts | Product Type |

| Palladium-Catalyzed Annulation | Dibromonaphthalene, PAH Boronic Esters | Palladium catalyst (e.g., Pd(PPh3)4) | Fused PAHs (e.g., Perylene) |

| Diels-Alder Cycloaddition | Naphthalene-derived dienes, Arynes | Cesium fluoride (B91410) (CsF) | Substituted Anthracenes, etc. |

| Borylation/Cross-Coupling | Alkynyl-naphthalenes | BBr3, then cross-coupling reagents | Boro-functionalized PAHs |

These methods provide a toolbox for chemists to systematically extend the naphthalene core, creating a diverse library of PAHs with tailored electronic and optical properties.

Synthesis of Heterocyclic Compounds Derived from this compound

The this compound scaffold can be chemically transformed into precursors for the synthesis of a variety of heterocyclic compounds. The bromine atom provides a handle for cross-coupling reactions, while the naphthalene ring can be oxidized or otherwise functionalized to participate in cyclization reactions.

Quinoxaline (B1680401) and quinazoline (B50416) moieties are important pharmacophores in medicinal chemistry and are also used in functional materials. nih.govnih.gov The most common synthetic route to quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netrsc.orgnih.gov

To prepare a quinoxaline derivative fused to the naphthalene core of this compound, the naphthalene ring must first be converted into a 1,2-dicarbonyl precursor, namely a 1,2-naphthoquinone (B1664529). This can be achieved through oxidative dearomatization. nih.gov For example, methoxy-substituted naphthalenes can be oxidized to 1,2-naphthoquinones using hypervalent iodine reagents. Alternatively, direct oxidation of the naphthalene ring can be accomplished using various oxidizing agents. Once the ortho-quinone is formed, it can be condensed with a substituted o-phenylenediamine (B120857) to yield the corresponding naphtho[2,3-b]quinoxaline.

A general scheme for this transformation is outlined below:

Step 1: Oxidation to Naphthoquinone A substituted naphthalene derivative is oxidized to the corresponding 1,2-naphthoquinone.

Step 2: Condensation to form Quinoxaline The resulting 1,2-naphthoquinone is reacted with an o-phenylenediamine in a suitable solvent like ethanol (B145695) or acetic acid, often with catalytic acid, to yield the final quinoxaline derivative. rsc.org

This two-step sequence allows for the fusion of the quinoxaline heterocycle onto the naphthalene framework, creating complex, high-value molecules from a simpler precursor.

Stiboles (containing antimony) and arsoles (containing arsenic) are heavier analogs of pyrrole (B145914) and are of interest due to their unique electronic properties and potential applications in materials science. The synthesis of naphthalene-fused stiboles and arsoles (naphthostiboles and naphtharsoles) represents a significant synthetic challenge.

A plausible synthetic route involves the creation of a 2,3-dihalogenated naphthalene derivative, which can then be reacted with a suitable arsenic or antimony source. Starting from a 2,3-dibromonaphthalene, a di-lithio or di-Grignard reagent can be formed via lithium-halogen exchange or reaction with magnesium. This highly reactive intermediate can then be trapped with a dichlorophenylarsine (B1196948) (PhAsCl2) or dichlorophenylstibine (PhSbCl2) to effect the cyclization and form the fused heterocycle.

An alternative strategy, analogous to the synthesis of naphthodisiloles and diphospholes, involves a multi-step sequence starting from a functionalized naphthalene core. This could involve:

Palladium-catalyzed borylation of a dibromonaphthalene.

Conversion of the boronic esters to bromide groups.

Lithium-halogen exchange followed by trapping with a reagent like Me2AsCl.

A final intramolecular cyclization step to form the fused arsole (B1233406) rings.

These synthetic approaches, while complex, provide pathways to novel heavier p-block element heterocycles built upon the naphthalene core, opening avenues for the exploration of new electronic materials.

Benzodiazepine (B76468) Systems

The this compound scaffold serves as a valuable building block in the synthesis of advanced heterocyclic systems, including derivatives of benzodiazepines. Benzodiazepines are a class of psychoactive drugs with a core structure featuring a fusion of a benzene (B151609) ring and a diazepine (B8756704) ring. wikipedia.org The incorporation of the bulky and electronically modified bromophenylnaphthalene moiety into a benzodiazepine framework is a strategy to develop novel compounds with potentially unique pharmacological profiles.

The synthesis of benzodiazepine derivatives from precursors containing a bromonaphthalene unit has been successfully demonstrated. For instance, a new series of 1,5-benzodiazepines, specifically 8-Methyl-2-aryl-4-(2-bromonaphthalen-6-yl)-2,3-dihydro-1H-benzo researchgate.netmdpi.comdiazepines, have been synthesized. jetir.org The synthetic route commences with the acetylation of 2-bromonaphthalene (B93597) to produce 1-(2-bromonaphthyl)ethanone. jetir.org This ketone then undergoes a Claisen-Schmidt condensation with various substituted benzaldehydes to form the corresponding α,β-unsaturated ketones (chalcones). jetir.org The final step involves the cyclocondensation of these chalcones with 3,4-diaminotoluene (B134574) in the presence of a catalytic amount of piperidine, yielding the target benzodiazepine derivatives. jetir.org

This synthetic pathway highlights how functionalized naphthalene precursors, such as those derived from or analogous to this compound, are pivotal in constructing the complex architecture of benzodiazepine systems. The resulting compounds are then subjected to various spectroscopic studies, including IR, NMR, and Mass spectrometry, to confirm their structures. jetir.org

Table 1: Synthesis of Bromonaphthalene-Substituted Benzodiazepine

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-Bromonaphthalene | Acetyl chloride, Anhydrous AlCl₃ | 1-(2-Bromonaphthyl)ethanone |

| 2 | 1-(2-Bromonaphthyl)ethanone, Substituted benzaldehydes | Sodium hydroxide | 1-(2-bromonaphthalen-6-yl)-3-arylprop-2-en-1-ones (Chalcones) |

| 3 | Chalcones, 3,4-Diaminotoluene | Piperidine | 8-Methyl-2-aryl-4-(2-bromonaphthalen-6-yl)-2,3-dihydro-1H-benzo researchgate.netmdpi.comdiazepines |

Data derived from a study on the synthesis of new 1,5-benzodiazepines. jetir.org

Supramolecular Chemistry and Self-Assembly of Naphthalene-Based Systems

The structural characteristics of this compound, namely its extended aromatic system and the presence of a halogen substituent, make it an intriguing candidate for studies in supramolecular chemistry. This field explores the assembly of molecules into well-defined, larger structures through non-covalent interactions.

Design of Molecular Recognition Elements

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The design of synthetic receptors for specific guest molecules is a cornerstone of supramolecular chemistry. The this compound structure possesses distinct features that can be exploited for creating molecular recognition elements. The electron-rich naphthalene core can interact favorably with electron-deficient aromatic systems, while the bromophenyl group can introduce additional specificity through halogen bonding or steric influence.

In related systems, such as (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone], the crystal packing reveals a variety of non-classical hydrogen bonds and C-H⋯π interactions. nih.gov The naphthalene ring system in this molecule acts as an acceptor for C-H groups, and the bromo-substituent is involved in specific interactions that lead to the formation of centrosymmetric dimeric structures. nih.gov This demonstrates how the interplay of naphthalene and bromophenyl groups can direct the self-assembly of molecules into ordered supramolecular architectures. The defined geometry and electronic properties of this compound make it a promising platform for designing host molecules that can selectively bind guest species through a combination of these directed, non-covalent forces.

Investigation of π-Stacking and Non-Covalent Interactions

Non-covalent interactions are fundamental to the structure and stability of supramolecular assemblies. For molecules containing large aromatic surfaces like this compound, π-stacking is a dominant interaction. dntb.gov.ua

π-Stacking: This interaction involves the face-to-face or offset arrangement of aromatic rings and is primarily driven by a combination of electrostatic and dispersion forces. nih.gov Studies on naphthalene derivatives, such as the 2-naphthalenethiol (B184263) dimer, have shown that π-stacking interactions dictate the preferred geometry of the molecular assembly, favoring parallel-displaced arrangements. nih.gov The presence of the 3-bromophenyl substituent in this compound is expected to modulate the π-stacking behavior. Research on indole-based Schiff bases containing a 3-bromophenyl group has shown that this moiety can enhance π-stacking within enzyme active sites, contributing to higher inhibitory activity. mdpi.com The bromine atom, being electron-withdrawing, alters the quadrupole moment of the phenyl ring, which can influence the geometry and strength of the π-stacking interaction with the naphthalene core or with other molecules.

Other Non-Covalent Interactions: Beyond π-stacking, the this compound structure can participate in several other important non-covalent interactions:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases (e.g., lone pairs on oxygen or nitrogen atoms). This is a highly directional and specific interaction that is increasingly utilized in crystal engineering and supramolecular design.

The combination of these varied non-covalent interactions provides a powerful toolkit for controlling the self-assembly of this compound and its derivatives into complex and functional supramolecular systems.

Table 2: Potential Non-Covalent Interactions in this compound Systems

| Interaction Type | Description | Participating Moieties |

|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings. | Naphthalene-Naphthalene, Naphthalene-Phenyl, Phenyl-Phenyl |

| Halogen Bonding | Interaction involving the bromine atom as an electrophilic region. | C-Br ⋯ Lewis Base (e.g., O, N) |

| C-H⋯π | Interaction of a C-H bond with the face of an aromatic ring. | Ar-H ⋯ π-face of Naphthalene/Phenyl |

| Dispersion Forces | General attractive forces due to temporary fluctuations in electron density. | Entire molecular framework |

This table outlines the key non-covalent interactions anticipated based on the structure of this compound and findings from related systems. researchgate.netnih.govnih.govmdpi.com

Challenges and Future Directions in Research

Development of Highly Regio- and Stereoselective Synthetic Methods

Future research will likely concentrate on catalyst-controlled C-H functionalization, which offers a powerful strategy for the predictable and site-selective introduction of functional groups onto both the naphthalene (B1677914) and phenyl rings. researchgate.net While 2-(3-Bromophenyl)naphthalene itself is achiral, the synthesis of its chiral derivatives presents another layer of complexity. The development of methods for asymmetric cross-coupling to generate axially chiral biaryls is a persistent challenge in organic synthesis, and advancements in this area would significantly broaden the scope of accessible structures derived from this compound.

| Challenge | Future Research Direction | Key Methodologies |

| Poor Regiocontrol in Synthesis | Site-selective C-H functionalization | Directed metalation, transition-metal catalysis |

| Isomer Separation | Development of highly regioselective reactions | Catalyst and directing group design |

| Synthesis of Chiral Derivatives | Asymmetric synthesis and resolution | Enantioselective catalysis, chiral chromatography |

Exploring Novel Reactivity and Unconventional Transformations

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a wide range of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netingentaconnect.com A key area for future exploration is the use of this functionality in novel and unconventional transformations. This includes investigating new coupling partners, developing innovative catalytic systems that operate under milder conditions, and exploring transformations that go beyond standard C-C or C-heteroatom bond formations.

Furthermore, recent advances in synthetic chemistry, such as skeletal editing of aromatic systems, present exciting future possibilities. nih.govnih.gov Inspired by the transmutation of isoquinolines into naphthalenes, research could explore the reverse—selective modification of the naphthalene core of this compound. nih.govnih.gov Another burgeoning area is the development of metal-free cross-coupling reactions, which offer a more sustainable alternative to traditional palladium-catalyzed methods by avoiding the use of toxic and expensive heavy metals. preprints.org

Scaling Up Synthetic Protocols for Industrial Relevance

Transitioning a synthetic protocol from the laboratory bench to an industrial scale presents significant challenges, including cost, safety, and environmental impact. For the synthesis of this compound and its derivatives, the reliance on expensive palladium catalysts and the generation of stoichiometric byproducts are major hurdles. researchgate.net Achieving high process efficiency, often quantified by metrics like Process Mass Intensity (PMI), is a critical goal for industrial applications. researchgate.net

Future work in this area will focus on designing more robust and cost-effective synthetic routes. This includes the development of highly active catalysts that can be used at low loadings, the use of continuous flow chemistry to improve safety and consistency, and designing processes that minimize solvent use and waste generation. researchgate.net The development of recyclable catalysts is also a key strategy for improving the economic and environmental footprint of the synthesis. ingentaconnect.com

Integration of this compound into Multi-Component Systems

This compound is an ideal building block for the construction of more complex molecular architectures. dergipark.org.trdergipark.org.tr A significant future direction is its integration into multi-component reactions (MCRs). MCRs allow for the formation of several bonds in a single operation, offering a highly efficient route to molecular complexity from simple precursors.

Research in this domain would involve designing reaction sequences where this compound can react with multiple other reagents in a controlled, sequential, or tandem fashion. This could leverage both the reactive bromine substituent and potential C-H activation sites on the aromatic rings. The development of such strategies would enable the rapid synthesis of libraries of complex naphthalene-containing compounds for screening in drug discovery and materials science.

Advances in Automated Synthesis and High-Throughput Experimentation

The optimization of reaction conditions for the synthesis and derivatization of this compound can be a time-consuming and resource-intensive process. High-Throughput Experimentation (HTE) offers a powerful solution by enabling the rapid screening of a large number of reaction parameters in parallel. digitellinc.comacs.orgyoutube.com

The future of research in this area will see the increasing integration of HTE and automated synthesis platforms. youtube.com These technologies can accelerate the discovery of optimal catalysts, ligands, solvents, and other reaction conditions for transformations involving this compound. researchgate.net By combining robotics for reaction setup and high-throughput analytical techniques for analysis, researchers can more efficiently explore vast reaction spaces, leading to the faster development of novel synthetic methods and the rapid generation of compound libraries for specific applications. acs.orgyoutube.com

| Technology | Application for this compound | Benefit |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, ligands, solvents, and bases for synthesis and cross-coupling reactions. | Accelerated reaction optimization and discovery of novel conditions. youtube.comresearchgate.net |

| Automated Synthesis | Programmed synthesis of a library of derivatives for structure-activity relationship studies. | Increased efficiency and reproducibility in compound library generation. |

| Flow Chemistry | Continuous production, improved heat/mass transfer, safer handling of reactive intermediates. | Enhanced scalability, safety, and control over reaction parameters. researchgate.net |

Sustainable and Economically Viable Synthesis and Application of this compound

"Green chemistry" principles are increasingly guiding the development of new synthetic methodologies. rsc.org A major challenge for reactions involving aryl halides like this compound is the reliance on precious and often toxic transition metals, particularly palladium. researchgate.netrsc.org Furthermore, many synthetic procedures utilize large volumes of volatile organic solvents and require significant energy input.

Future research will be heavily focused on creating more sustainable and economically viable synthetic routes. Key goals include:

Greener Solvents : Replacing traditional organic solvents with more environmentally benign alternatives like water or bio-renewable solvents. ingentaconnect.combenthamdirect.com

Catalyst Development : Designing catalysts based on earth-abundant metals or developing metal-free reaction pathways. preprints.org Another approach is the creation of highly active, recoverable, and reusable catalysts to minimize waste. benthamdirect.com

Energy Efficiency : Utilizing energy-efficient techniques such as microwave or ultrasound irradiation to reduce reaction times and energy consumption. researchgate.netbenthamdirect.com

Atom Economy : Designing reactions that maximize the incorporation of starting material atoms into the final product, thus minimizing waste. rsc.org

An example of a greener approach is the Suzuki cross-coupling reaction performed in aqueous media, which can offer high yields under environmentally friendly conditions. ingentaconnect.com

Expanding Research into Emerging Material Science Fields

Naphthalene and its derivatives are foundational components in the field of organic electronics due to their excellent thermal stability and charge-carrying properties. nih.govnih.gov this compound is specifically noted for its application as an OLED material, where it can serve as a building block for more complex functional molecules. oled-intermediates.com

The future in this field lies in leveraging this compound to create a new generation of advanced materials. Through functionalization at the bromo-position, researchers can synthesize novel materials for a range of applications:

Organic Light-Emitting Diodes (OLEDs) : Creating new host materials, emitters, and charge-transport layers for more efficient and stable blue-light-emitting devices, which remains a significant challenge in the field. mdpi.comchemrxiv.org

Organic Field-Effect Transistors (OFETs) : Developing n-type organic semiconductors, as the electron-deficient nature of some naphthalene derivatives makes them suitable for this purpose. nih.govgatech.edu

Organic Photovoltaics (OPVs) : Designing new electron acceptor materials to improve the efficiency of organic solar cells. gatech.edu

The ability to tune the electronic and optical properties of these materials through chemical modification of the this compound scaffold is a key driver for future innovation. nih.govd-nb.info

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 2-(3-bromophenyl)naphthalene, and how can purity be optimized?

- Methodology :

- Step 1 : Start with 2-naphthol (TCI Chemicals) as a precursor. React with 3-bromophenyl derivatives via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-bromide bonds) .

- Step 2 : Use intermediates like 3-(2-naphthalenyloxy)-1-propanol, followed by methanesulfonyl activation to introduce the bromophenyl group .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>97%) using HPLC or GC-MS .

- Optimization : Monitor reaction kinetics via <sup>19</sup>F-NMR (for fluorine-tagged analogs) or LC-MS to minimize byproducts .

Q. What analytical techniques are recommended for characterizing this compound and its metabolites?

- Techniques :

- Structural Elucidation : <sup>1</sup>H/<sup>13</sup>C NMR (Deutero GmbH solvents) for regiochemical confirmation .

- Quantitative Analysis : GC-MS with electron ionization for trace detection (detection limit ~0.1 ppm) .

- Metabolite Profiling : High-resolution LC-MS/MS to identify oxidative metabolites (e.g., hydroxylated derivatives) in biological matrices .

Q. How can researchers assess the compound’s acute toxicity in preclinical studies?

- Experimental Design :

- Model Systems : Use Sprague-Dawley rats or C57BL/6 mice, with oral/intraperitoneal administration (dose range: 10–500 mg/kg) .

- Endpoints : Monitor hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological parameters (complete blood count) .

- Risk of Bias Mitigation : Randomize dose groups and blind outcome assessments per Table C-7 guidelines .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in SN2 reactions?

- Mechanistic Analysis :

- Transition State Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for bromine substitution at ortho vs. para positions .

- Experimental Validation : Synthesize isotopologs (e.g., <sup>13</sup>C-labeled naphthalene) to track bond cleavage via kinetic isotope effects .

- Stereoelectronic Factors : The electron-withdrawing bromine group directs nucleophilic attack to the less sterically hindered naphthalene position .

Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes?

- Approach :

- Docking Studies : Use AutoDock Vina to model binding poses with CYP2A6/2A13 isoforms, focusing on the bromophenyl moiety’s steric effects .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess enzyme-ligand stability and metabolite formation pathways .

- Validation : Compare predicted metabolites (e.g., epoxides) with in vitro microsomal assays .

Q. What methodologies evaluate the environmental partitioning of this compound in aquatic systems?

- Environmental Fate Studies :

- Partition Coefficients : Measure log Kow (octanol-water) via shake-flask method (reported log P = 5.27 ).

- Biodegradation : Use OECD 301D tests with activated sludge to assess aerobic degradation half-life .

- Sediment Adsorption : Conduct batch experiments with kaolinite/hematite to determine Kd values .

Q. How can this compound be functionalized for pharmaceutical scaffold development?

- Strategies :

- Cross-Coupling : Employ Buchwald-Hartwig amination to introduce amine groups for kinase inhibitor candidates .

- Click Chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for targeted drug delivery .

- In Vivo Testing : Use xenograft models (e.g., HCT-116 colorectal cancer) to evaluate efficacy and toxicity of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。